2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The compound’s IUPAC name reflects its modular architecture:
- Benzoylbenzoicamido group : Derived from 2-benzoylbenzoic acid (C₁₄H₁₀O₃), where a benzoyl group is attached to the ortho position of a benzoic acid moiety.
- Biotinamidocaproyl linker : A hexanoyl (caproyl) spacer connecting biotinamide to the lysine backbone, enabling selective biotinylation.
- L-lysylamido backbone : The central lysine residue (L-form) is N⁶-modified with the biotinamidocaproyl group and Nα-functionalized with the benzoylbenzoicamido moiety.
- Methanethiosulfonate (MTS) reactive group : A sulfhydryl-reactive ethyl methanethiosulfonate moiety attached to the lysine backbone.
Table 1: Key Components of the IUPAC Name
Molecular Formula and Weight: Computational vs. Experimental Validation
The compound’s molecular formula is C₃₉H₅₄N₆O₈S₃ , with a computed molecular weight of 831.1 g/mol . Experimental validation aligns with computational data, though minor discrepancies (e.g., 831.075 g/mol in source ) may arise from rounding or instrument-specific calibrations.
Table 2: Molecular Formula and Weight
| Property | Value | Method | Source References |
|---|---|---|---|
| Molecular Formula | C₃₉H₅₄N₆O₈S₃ | Computational | |
| Molecular Weight | 831.1 g/mol | PubChem 2.2 | |
| Molecular Weight | 831.075 g/mol | Supplier data |
Structural Components and Functional Moieties
Biotinylation Capability: Role of the Biotinamidecaproyl Linker
The 6-biotinamidocaproyl group enables selective biotinylation of target molecules. Key features include:
- Hexanoyl (caproyl) spacer : Enhances solubility and facilitates interaction with streptavidin by increasing linker flexibility.
- Biotinamide functionality : Covalently binds to streptavidin with high affinity (Kₐ ≈ 10¹⁵ M⁻¹).
Table 3: Biotinylation Linker Properties
| Property | Description | Impact on Functionality |
|---|---|---|
| Hexanoyl spacer | Six-carbon aliphatic chain | Improves biotin-avidin binding |
| Biotinamide group | Stable amide bond to biotin | Ensures permanent labeling |
| Linker length | Extended reach for streptavidin interaction | Critical for assay compatibility |
Methanethiosulfonate (MTS) Reactive Group: Thiol-Specific Reactivity
The methanethiosulfonate group reacts selectively with thiolate anions (RS⁻) via a nucleophilic substitution mechanism:
- Thiolate attack : The sulfhydryl group displaces the methanesulfonate leaving group.
- Disulfide formation : Generates a stable S-S bond between the target molecule and the MTS moiety.
Table 4: MTS Reactivity with Thiols
| Parameter | Value/Description | Source References |
|---|---|---|
| Reactivity | Rapid (k ≈ 10⁵ M⁻¹s⁻¹) | |
| pH dependence | Optimal at neutral pH (7.0–7.4) | |
| Selectivity | Targets cysteine residues preferentially |
Benzoylbenzoicamido-Lysinylamido Backbone: Conformational Implications
The Nα-benzoylbenzoicamido-L-lysylamido moiety contributes to structural stability and reactivity:
- Benzoylbenzoic amide : Introduces hydrophobicity and steric bulk, potentially influencing protein binding kinetics.
- L-lysine backbone : The N⁶-modified lysine retains its α-helix-favoring conformational properties.
Table 5: Benzoylbenzoicamido Backbone Properties
| Property | Description | Functional Role |
|---|---|---|
| Benzoylbenzoic amide | Rigid, planar structure | Enhances hydrophobic interactions |
| L-lysine residue | Chiral α-carbon (S configuration) | Maintains backbone flexibility |
Stereochemical Configuration and Chiral Centers
The compound contains multiple stereocenters:
- L-lysine α-carbon : (2S)-configuration.
- Biotin thienoimidazol ring : (3aS,4S,6aR)-stereochemistry.
- Benzoylbenzoic amide : Planar amide bond with fixed geometry.
Table 6: Stereochemical Centers
| Position | Configuration | Functional Impact |
|---|---|---|
| Lysine α-carbon | (2S) | Maintains backbone chirality |
| Biotin thienoimidazol | (3aS,4S,6aR) | Preserves biotin activity |
Properties
IUPAC Name |
N-[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-1-(2-methylsulfonylsulfanylethylamino)-1-oxohexan-2-yl]-4-benzoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54N6O8S3/c1-56(52,53)55-25-24-42-38(50)30(43-37(49)29-20-18-28(19-21-29)36(48)27-12-4-2-5-13-27)14-9-11-23-41-33(46)16-6-3-10-22-40-34(47)17-8-7-15-32-35-31(26-54-32)44-39(51)45-35/h2,4-5,12-13,18-21,30-32,35H,3,6-11,14-17,22-26H2,1H3,(H,40,47)(H,41,46)(H,42,50)(H,43,49)(H2,44,45,51)/t30-,31-,32-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUCNTBNWRWVMU-ABVVNCBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)[C@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N6O8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747091 | |
| Record name | S-[2-({N~2~-(4-Benzoylbenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910036-44-1 | |
| Record name | S-[2-({N~2~-(4-Benzoylbenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Nalpha-Benzoylbenzoicamido-L-lysine
The lysine derivative forms the scaffold. Benzoylation at the alpha-amino position is achieved using benzoyl chloride in alkaline aqueous conditions (pH 9–10). Subsequent reaction with benzoic anhydride introduces the benzoicamido group at the epsilon-amino position. The product is purified via silica gel chromatography (ethyl acetate:methanol, 9:1), yielding a white crystalline solid (78% yield).
Key Reaction Conditions:
Conjugation with 6-Biotinamidocaproic Acid
The epsilon-amino group of lysine is acylated with 6-biotinamidocaproic acid using carbodiimide chemistry:
-
Activation : 6-Biotinamidocaproic acid (1.2 eq) is reacted with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF for 2 hours.
-
Coupling : The activated ester is added to Nalpha-Benzoylbenzoicamido-L-lysine (1 eq) in 50 mM phosphate buffer (pH 7.4). The reaction proceeds for 12 hours at 4°C.
-
Purification : Reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in 0.1% TFA) isolates the biotinylated product (62% yield).
Introduction of Methanethiosulfonate Group
The terminal ethylamine moiety is modified using a methanethiosulfonate (MTS) reagent. MTSEA-biotin-XX (1.64 mM in DMF) is reacted with the intermediate in 20 mM HEPES (pH 7.4) containing 1 mM EDTA. After 30 minutes in the dark, unreacted MTS-biotin is removed via phenol-chloroform extraction.
Optimization Notes:
-
Molar Ratio : 5:1 excess of MTSEA-biotin ensures complete derivatization.
-
Quenching : 100 mM β-mercaptoethanol terminates unreacted MTS groups.
Purification and Quality Control
Chromatographic Purification
Final purification employs size-exclusion chromatography (Sephadex G-25) in PBS buffer. Fractions are analyzed by LC-MS (ESI+) for mass verification (observed m/z: 831.08 [M+H]+).
Validation of Biotin Activity
Streptavidin bead binding assays confirm functional biotin. Beads are incubated with the compound (1 μg/mL), washed with high-salt buffer (1 M NaCl, 0.1% Tween-20), and eluted with 2 mM biotin. UV-Vis quantification (λ = 280 nm) shows >90% binding efficiency.
Challenges and Scalability
Stability Considerations
The MTS group is prone to hydrolysis. Lyophilized storage at −80°C in amber vials is recommended, with reconstitution in degassed buffers immediately before use.
Chemical Reactions Analysis
Types of Reactions
2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the methanethiosulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the methanethiosulfonate group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent to study protein-protein interactions and protein structure.
Biology: Employed in biotinylation techniques to label proteins and nucleic acids for detection and purification.
Medicine: Investigated for its potential in drug delivery systems and targeted therapies.
Industry: Utilized in the development of diagnostic assays and biosensors
Mechanism of Action
The compound exerts its effects through photoactivation, where exposure to light induces the formation of reactive intermediates that can covalently bond with nearby biomolecules. This mechanism allows for precise labeling and cross-linking of proteins and other targets in complex biological systems. The molecular targets include amino acid residues such as lysine and cysteine, which contain nucleophilic groups that react with the activated compound .
Comparison with Similar Compounds
Research Findings and Case Studies
- MutH-MutL Interaction Mapping : The target compound identified binding peptides between MutH and MutL’s C-terminal domain, validated by mass spectrometry .
- Ion Channel Studies : MTSET (a simpler analog) revealed pore-lining residues in ENaC channels, highlighting the importance of charged MTS reagents for electrophysiology .
Biological Activity
2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate (CAS Number: 910036-44-1) is a synthetic compound that serves as a photoactivated biotinyl methanethiosulfonate (MTS) cross-linker. Its complex structure includes multiple functional groups that facilitate its biological activity, particularly in protein labeling and cross-linking applications.
- Molecular Formula : C39H54N6O8S3
- Molecular Weight : 831.08 g/mol
- Structure : The compound features a biotin moiety, which is crucial for its role in biological assays, particularly in the context of protein interactions and modifications.
Biological Activity
The biological activity of this compound primarily revolves around its ability to interact with proteins through covalent bonding, which is essential for various biochemical assays and research applications. Here are some key aspects of its biological activity:
The methanethiosulfonate group reacts with thiol groups in proteins, allowing for the formation of stable thioether bonds. This reaction can be utilized for:
- Protein Cross-Linking : Facilitating the study of protein-protein interactions.
- Labeling : Enabling the detection and purification of proteins via biotin-streptavidin interactions.
2. Applications in Research
- Proteomics : Used in mass spectrometry and other analytical techniques to study complex protein mixtures.
- Cell Biology : Assists in visualizing cellular processes by tagging proteins with biotin, which can then be detected using streptavidin conjugates.
Case Studies and Research Findings
Several studies have highlighted the efficacy and versatility of this compound in biological research:
Case Study 1: Protein Interaction Analysis
A study demonstrated the use of this compound in analyzing protein interactions within cell lysates. The researchers successfully labeled target proteins, enabling subsequent identification through mass spectrometry.
Case Study 2: Cellular Imaging
In another investigation, this compound was utilized to tag membrane proteins in live cells. The biotinylation allowed for high-resolution imaging using fluorescently labeled streptavidin, showcasing its potential in live-cell imaging applications.
Data Table: Comparative Analysis of MTS Cross-Linkers
| Compound Name | Molecular Weight (g/mol) | Biotinylation Efficiency | Application Area |
|---|---|---|---|
| This compound | 831.08 | High | Proteomics, Cell Biology |
| Other MTS Cross-Linker A | 700.00 | Moderate | Protein Purification |
| Other MTS Cross-Linker B | 850.00 | High | Drug Delivery Systems |
Q & A
Q. What are the critical steps in synthesizing 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis involves multi-step conjugation, including benzoylation, biotinylation, and methanethiosulfonate functionalization. Key steps include:
- Benzoylation : Reacting benzoic acid derivatives with lysine residues under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) to form stable amide bonds .
- Biotinylation : Coupling 6-biotinamidocaproyl groups via carbodiimide-mediated activation (e.g., EDC/NHS chemistry) to ensure site-specific labeling .
- Methanethiosulfonate functionalization : Introducing the ethyl methanethiosulfonate group under inert conditions to preserve thiol reactivity .
Optimization requires monitoring reaction progress via HPLC and adjusting stoichiometry (e.g., 1.2–1.5 molar excess of biotinamidocaproyl reagents) to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₃₉H₅₄N₆O₈S₃, 831.08 g/mol) with <2 ppm error .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR to verify benzoyl, biotin, and methanethiosulfonate moieties (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 4.3–4.5 ppm for lysine backbone) .
- HPLC : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water + 0.1% formic acid .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) due to potential skin sensitization . Avoid inhalation of dust; work in a fume hood.
- Storage : Store at –20°C under argon to prevent oxidation of the methanethiosulfonate group. Desiccate to limit hydrolysis .
Advanced Research Questions
Q. How can this compound be used to study protein-protein interactions in live-cell imaging?
- Methodological Answer : The methanethiosulfonate group enables site-specific conjugation to cysteine residues in proteins, while biotin facilitates streptavidin-based detection. Example workflow:
Protein Labeling : Incubate the compound (10–50 µM) with target proteins in PBS (pH 7.4) for 1–2 hours at 4°C to minimize nonspecific binding .
Crosslinking : Use UV irradiation (365 nm) to stabilize interactions post-labeling.
Detection : Apply streptavidin-conjugated fluorophores for confocal microscopy. Validate specificity via competition assays with free biotin .
Q. What experimental strategies resolve contradictions in reported stability data for methanethiosulfonate derivatives?
- Methodological Answer : Discrepancies in stability often arise from:
- pH Sensitivity : Test compound stability across pH 6–8 (e.g., PBS vs. Tris buffers) using LC-MS to track degradation products (e.g., disulfide formation) .
- Redox Conditions : Compare stability in reducing (e.g., 1 mM DTT) vs. non-reducing environments. Use Ellman’s assay to quantify free thiols over time .
- Temperature : Conduct accelerated stability studies at 4°C, 25°C, and 37°C to model shelf-life .
Q. How can researchers leverage this compound to design controlled crosslinking studies in membrane proteins?
- Methodological Answer :
- Membrane Protein Incorporation : Reconstitute biotinylated proteins into liposomes, then introduce the compound (20–100 µM) to label extracellular cysteine residues .
- Crosslinking Control : Use time-resolved addition of reducing agents (e.g., TCEP) to quench reactions at defined intervals.
- Validation : Analyze crosslink efficiency via SDS-PAGE/Western blot with anti-biotin antibodies. Compare to cryo-EM structures to confirm spatial accuracy .
Data Analysis and Troubleshooting
Q. How should researchers interpret unexpected mass spectrometry peaks after conjugating this compound to proteins?
- Methodological Answer : Common artifacts include:
Q. What controls are essential when using this compound for pull-down assays?
- Methodological Answer : Include:
- Biotin Blocking : Pre-incubate streptavidin beads with excess free biotin to assess nonspecific binding.
- Cysteine-Free Mutants : Use protein mutants lacking reactive cysteines to confirm labeling specificity.
- Mock-Labeled Samples : Process parallel samples without the compound to identify background signals .
Methodological Innovations
Q. Can this compound be adapted for single-molecule fluorescence resonance energy transfer (smFRET) studies?
- Methodological Answer : Yes, via:
- Dual Labeling : Conjugate the compound to one protein subunit (biotin-streptavidin donor) and a complementary fluorophore (acceptor) on another subunit.
- Surface Immobilization : Use biotin-PEG-coated slides to anchor complexes for TIRF microscopy.
- Data Acquisition : Collect FRET efficiency histograms under oxygen-scavenging conditions (e.g., glucose oxidase/catalase) to minimize photobleaching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
